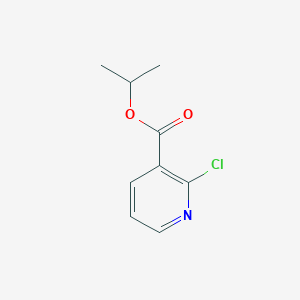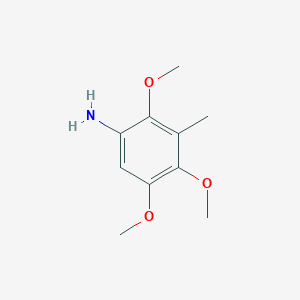
2,4,5-Trimethoxy-3-methylaniline
Overview
Description
2,4,5-Trimethoxy-3-methylaniline is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a psychoactive substance that belongs to the family of phenethylamines.
Relevant Papers Relevant papers on this compound include studies on the synthesis and crystal structures of related compounds , as well as the synthesis and pharmacology of basic esters of 3,4,5-trimethoxybenzoic acid . These papers provide valuable insights into the properties and potential applications of this compound and related compounds.
Scientific Research Applications
Synthesis and Characterization
Oxime Derivatives Synthesis : 2,4,5-Trimethoxy-3-methylaniline is utilized in the synthesis of novel compounds, such as oxime derivatives. These compounds are evaluated for their antioxidant activities, indicating potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Study of Intermolecular Interactions : Research on derivatives like 3,4,5-trimethoxy-N-p-tolylbenzamide, derived from compounds related to this compound, helps in understanding C–H···π interactions and other intermolecular forces. This knowledge is crucial for designing molecules with specific properties (Saeed & Simpson, 2012).
Chemical Properties and Interactions
pH and Potassium Chloride Concentration Effects : The distribution of this compound between octanol and water, as a function of pH and potassium chloride concentration, has been studied. These findings have implications for the environmental distribution of organic bases (Johnson & Westall, 1990).
Vapor Phase Thermal Decomposition : Investigations into the thermal decomposition of compounds like trimethylamine, which are related to this compound, contribute to the understanding of the behavior of these compounds at high temperatures, relevant in industrial processes (Thon, Saulys, Safvi, Games, & Kuech, 1997).
Potential Applications in Material Sciences
- Non-Linear Optical Properties : The non-linear optical properties of compounds like 2,4,5-Trimethoxy-4-nitrochalcone, which share structural similarities with this compound, have been studied. This research is important for the development of new materials for optical technologies (Gu, Ji, Huang, Patil, & Dharmaprakash, 2009).
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethoxy-3-methylaniline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been shown to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various biochemical effects, including anti-cancer properties. Additionally, this compound has demonstrated interactions with activin receptor-like kinase-2 (ALK2) and P-glycoprotein (P-gp), further contributing to its diverse biochemical activities .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by disrupting microtubule dynamics and inducing apoptosis . This compound also affects cell signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 and increasing the protein levels of IRS-1 and IRS-2 . These effects contribute to its potential as an anti-cancer and anti-diabetic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This binding interaction leads to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, this compound inhibits the activity of Hsp90, TrxR, and HLSD1, further contributing to its anti-cancer properties . The compound also modulates gene expression by affecting the activity of transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-cancer and anti-diabetic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes demethylation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound can accumulate in the nucleus, where it modulates gene expression and affects cellular stress responses . These subcellular localization patterns are critical for understanding the compound’s activity and function within cells.
Properties
IUPAC Name |
2,4,5-trimethoxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTWEGESQSYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


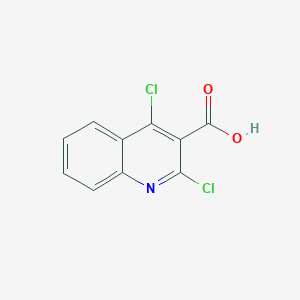

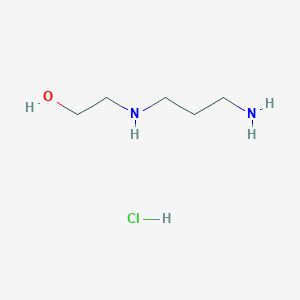
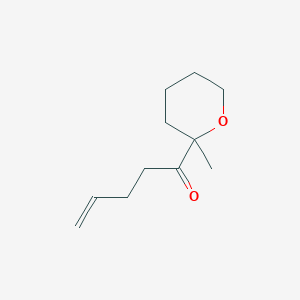

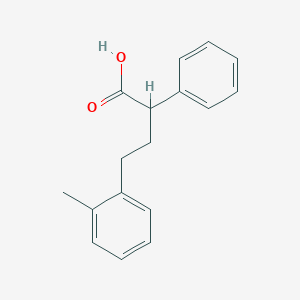
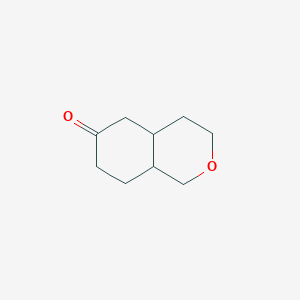


![N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B3379171.png)

